Dicyclohexyl succinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

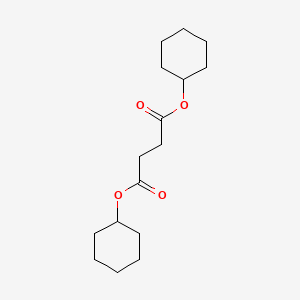

Dicyclohexyl succinate, also known as this compound, is a useful research compound. Its molecular formula is C16H26O4 and its molecular weight is 282.37 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 406609. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Dicyclohexyl succinate is utilized in the pharmaceutical industry primarily for its role as a solvent and reagent in drug synthesis. Its properties facilitate:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : It serves as a key intermediate in the synthesis of various APIs, particularly those requiring esterification reactions.

- Drug Delivery Systems : The compound's solubility characteristics allow it to be used in formulating drug delivery systems that enhance bioavailability.

Case Study: Synthesis of Anticancer Agents

Research has demonstrated that this compound can be employed in the synthesis of novel anticancer agents through esterification processes. This application highlights its potential in developing targeted therapies for cancer treatment .

Material Science Applications

In material science, this compound is recognized for its contribution to the development of polymers and surfactants:

- Polymer Production : It is used as a plasticizer in the production of polyvinyl chloride (PVC) and other polymers, enhancing flexibility and durability.

- Surfactant Formulations : this compound has been explored as a surfactant due to its ability to lower surface tension, making it useful in emulsions and dispersions.

This compound is also being investigated for use in the agrochemical sector:

- Pesticide Formulation : Its properties allow it to function effectively as an adjuvant, improving the efficacy of pesticide formulations by enhancing their spreadability and adhesion on plant surfaces.

Case Study: Enhancing Pesticide Efficacy

Studies have shown that incorporating this compound into pesticide formulations can significantly improve their performance by increasing retention on foliage and reducing runoff during rainfall events .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Dicyclohexyl succinate undergoes hydrolysis under acidic or basic conditions to yield succinic acid and cyclohexanol. The reaction mechanism and kinetics vary with environmental conditions:

Table 1: Hydrolysis Conditions and Products

| Condition | Catalyst | Temperature (°C) | Products | Yield (%) | Source |

|---|---|---|---|---|---|

| Acidic (H₂SO₄) | 60–90% H₂SO₄ | 90–180 | Succinic acid + Cyclohexanol | 60–85 | |

| Basic (NaOH) | 10% NaOH | 50–80 | Succinate salt + Cyclohexanol | 75–90 |

-

Acidic Hydrolysis : Concentrated sulfuric acid facilitates ester cleavage via protonation of the carbonyl oxygen, followed by nucleophilic attack by water. Elevated temperatures (>90°C) accelerate decarboxylation, forming simpler carboxylic acids .

-

Basic Hydrolysis : Saponification occurs via hydroxide ion attack on the ester carbonyl, producing water-soluble succinate salts.

Radical Cyclization

This compound derivatives participate in radical-mediated cyclization. For example, dicyclohexyl-6-iodohexenylborane undergoes cyclization using tri-n-butyltin hydride (SnBu₃H) as a hydrogen donor:

Key Findings :

-

Reaction proceeds at room temperature without initiators, yielding cyclopentanemethanol derivatives .

-

Substituting SnBu₃H with tetrabutylammonium hypophosphite reduces efficiency (60% yield) but offers an eco-friendlier alternative .

-

Air acts as a radical initiator in hypophosphite-based systems .

Esterification and Transesterification

The cyclohexyl ester groups enable reversible esterification and transesterification:

Table 2: Esterification/Transesterification Conditions

| Reaction Type | Reagent | Solvent | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| Transesterification | Methanol/H⁺ | Ethanol | Methyl succinate + Cyclohexanol | 70–80 | |

| Esterification | Cyclohexanol/H⁺ | Toluene | This compound | 85–95 |

-

Acid catalysts (e.g., H₂SO₄) protonate the carbonyl, enhancing electrophilicity for nucleophilic alcohol attack .

-

Transesterification equilibria favor products with volatile alcohols (e.g., methanol).

Stability and Reactivity Trends

Propiedades

Número CAS |

965-40-2 |

|---|---|

Fórmula molecular |

C16H26O4 |

Peso molecular |

282.37 g/mol |

Nombre IUPAC |

dicyclohexyl butanedioate |

InChI |

InChI=1S/C16H26O4/c17-15(19-13-7-3-1-4-8-13)11-12-16(18)20-14-9-5-2-6-10-14/h13-14H,1-12H2 |

Clave InChI |

WWQSMJYMCWMODI-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)OC(=O)CCC(=O)OC2CCCCC2 |

SMILES canónico |

C1CCC(CC1)OC(=O)CCC(=O)OC2CCCCC2 |

Key on ui other cas no. |

965-40-2 |

Sinónimos |

utanedioic acid dicyclohexyl ester dicyclohexyl succinate succinic acid dicyclohexyl este |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.